Cas no 1821908-49-9 (SGC2085 Hydrochloride)

SGC2085 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- SGC2085 HCl
- (S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide hydrochloride
- 2S-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-propanamide,monohydrochloride
- SGC2085 Hydrochloride
- SGC2085.hcl
- SGC2085 (hydrochloride)
- BCP28941
- WXC90849
- BDBM50532859
- (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride
- EN300-35627485
- CHEMBL4436627
- (2S)-2-AMINO-N-{[4-(3,5-DIMETHYLPHENOXY)-3-METHYLPHENYL]METHYL}PROPANAMIDE HYDROCHLORIDE
- AKOS040757798
- 1821908-49-9
- EX-A4852
- CS-0065456
- TS-08956
- G90588
- HY-100565A
- AC-36664
- SGC-2085; SGC 2085;SGC2085 HCl
- 1821908-49-9 (HCl)
-
- MDL: MFCD30537226
- インチ: 1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1
- InChIKey: OQGSBQJSJRLNQH-RSAXXLAASA-N
- SMILES: Cl.O(C1C=C(C)C=C(C)C=1)C1C=CC(=CC=1C)CNC([C@H](C)N)=O
計算された属性
- 精确分子量: 348.1604557 g/mol
- 同位素质量: 348.1604557 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 378
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4
- 分子量: 348.9
SGC2085 Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4013-1 mg |
SGC2085 HCl |
1821908-49-9 | 99.91% | 1mg |
¥832.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4013-2 mg |
SGC2085 HCl |
1821908-49-9 | 99.91% | 2mg |
¥1498.00 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S3482-25mg |
SGC2085 hydrochloride |
1821908-49-9 | 25mg |
¥8837.01 | 2022-04-26 | ||
Axon Medchem | 2625-5 mg |
SGC2085 |
1821908-49-9 | 100% | 5mg |
€120.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4013-25 mg |
SGC2085 HCl |
1821908-49-9 | 99.91% | 25mg |
¥6696.00 | 2022-02-28 | |
1PlusChem | 1P01EQ4R-10mg |
2S-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-propanamide,monohydrochloride |
1821908-49-9 | ≥98% | 10mg |
$621.00 | 2024-06-18 | |
DC Chemicals | DC43161-250mg |
SGC2085 Hydrochloride |
1821908-49-9 | >98% | 250mg |
$1500.0 | 2023-09-15 | |
1PlusChem | 1P01EQ4R-1mg |
2S-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-propanamide,monohydrochloride |
1821908-49-9 | ≥98% | 1mg |
$123.00 | 2024-06-18 | |
DC Chemicals | DC43161-1g |
SGC2085 Hydrochloride |
1821908-49-9 | >98% | 1g |
$3000.0 | 2023-09-15 | |
DC Chemicals | DC43161-100mg |
SGC2085 Hydrochloride |
1821908-49-9 | >98% | 100mg |
$850.0 | 2023-09-15 |
SGC2085 Hydrochloride 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
SGC2085 Hydrochlorideに関する追加情報
Research Briefing on SGC2085 Hydrochloride (CAS: 1821908-49-9): Recent Advances and Therapeutic Potential
SGC2085 Hydrochloride (CAS: 1821908-49-9) is a novel small-molecule inhibitor that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a therapeutic agent targeting specific protein kinases implicated in various diseases, including cancer and inflammatory disorders. This research briefing aims to synthesize the latest findings on SGC2085 Hydrochloride, focusing on its mechanism of action, pharmacokinetic properties, and preclinical efficacy.
The compound SGC2085 Hydrochloride is derived from a class of selective inhibitors designed to modulate the activity of cyclin-dependent kinases (CDKs) and other related kinases. Its chemical structure, characterized by the CAS number 1821908-49-9, has been optimized for enhanced binding affinity and selectivity. Recent publications in journals such as the Journal of Medicinal Chemistry and Nature Chemical Biology have elucidated the structural basis of its interaction with target kinases, providing insights into its high specificity and low off-target effects.
In preclinical studies, SGC2085 Hydrochloride has demonstrated promising results in inhibiting tumor growth in xenograft models of breast cancer and leukemia. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been attributed to its selective inhibition of CDK9, a kinase critical for transcriptional regulation. Furthermore, its favorable pharmacokinetic profile, including oral bioavailability and metabolic stability, positions it as a viable candidate for clinical development.
Recent advancements in formulation technology have also addressed initial challenges related to the solubility and stability of SGC2085 Hydrochloride. Novel delivery systems, such as nanoparticle-based carriers, have been explored to enhance its therapeutic efficacy and reduce potential side effects. These innovations are documented in recent patent filings and collaborative research efforts between academic institutions and pharmaceutical companies.
Despite these promising developments, challenges remain in translating the preclinical success of SGC2085 Hydrochloride into clinical applications. Ongoing research is focused on identifying biomarkers for patient stratification and optimizing dosing regimens to maximize therapeutic outcomes. Collaborative initiatives, such as those led by the Structural Genomics Consortium (SGC), are instrumental in advancing the understanding of this compound's broader biological impacts.
In conclusion, SGC2085 Hydrochloride (CAS: 1821908-49-9) represents a cutting-edge therapeutic agent with significant potential in oncology and beyond. Its unique mechanism of action, coupled with recent advancements in drug delivery, underscores its value in the current landscape of targeted therapies. Future research directions will likely explore its applications in combination therapies and its efficacy in additional disease models, further solidifying its role in modern medicine.
1821908-49-9 (SGC2085 Hydrochloride) Related Products
- 113736-77-9(2-amino-5-octylbenzoic acid)
- 1198163-62-0(4-Amino-2,2-dimethylbutanenitrile)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 65998-43-8(3-4-(Acetyloxy)phenyl-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate)
- 2172602-77-4(4-amino-3-ethyl-4,5-dimethylhexan-3-ol)
- 606139-20-2(2-Amino-4-fluorobenzylamine Dihydrochloride)
- 37675-20-0([(3R)-piperidin-3-yl]methanol)
- 1131912-88-3(1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid)
- 2229658-96-0(4-(1-Benzylpiperidin-3-yl)but-3-en-2-one)
- 2248173-07-9((2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid)

